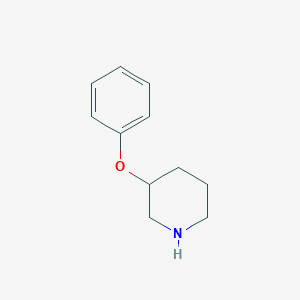

3-Phenoxypiperidine

Description

Properties

IUPAC Name |

3-phenoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPNIJKUTWDGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395642 | |

| Record name | 3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151666-08-9 | |

| Record name | 3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenoxypiperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a phenoxy group at the 3-position can significantly influence its pharmacological properties. This document details plausible synthetic routes, experimental protocols, and in-depth characterization methodologies.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming aryl ether linkages. The most common and practical starting material is 3-hydroxypiperidine, which is commercially available. Two primary synthetic strategies are outlined below: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester.[1] In the context of this compound, this would involve the deprotonation of 3-hydroxypiperidine to form the corresponding alkoxide, followed by reaction with a suitable phenyl electrophile. However, due to the potential for competing side reactions and the nature of the reactants, a more common approach involves the reaction of a phenoxide with an activated piperidine electrophile. A plausible route starting from N-protected 3-hydroxypiperidine is detailed below. The nitrogen of the piperidine ring should be protected to prevent it from acting as a competing nucleophile. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

-

Protection of 3-hydroxypiperidine: 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-3-hydroxypiperidine.

-

Activation of the hydroxyl group: The hydroxyl group of N-Boc-3-hydroxypiperidine is converted into a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.

-

Nucleophilic substitution: The resulting N-Boc-3-(tosyloxy)piperidine is then reacted with sodium phenoxide in a polar aprotic solvent. The phenoxide ion displaces the tosylate group via an SN2 reaction to form N-Boc-3-phenoxypiperidine.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product, this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

3-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Phenol

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of N-Boc-3-hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine.

-

Synthesis of N-Boc-3-(tosyloxy)piperidine: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with cold aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Synthesis of N-Boc-3-phenoxypiperidine: To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.2 eq) in DMF dropwise. Stir the mixture for 30 minutes at room temperature. Add a solution of N-Boc-3-(tosyloxy)piperidine (1.0 eq) in DMF and heat the reaction to 80 °C for 12 hours. Cool the reaction to room temperature, quench with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

-

Synthesis of this compound: To a solution of N-Boc-3-phenoxypiperidine (1.0 eq) in DCM, add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for the synthesis of aryl ethers from alcohols.[2][3] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack by a weakly acidic pronucleophile, such as phenol.[4] A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, which is relevant if a chiral starting material is used.[3] For the synthesis of this compound, the piperidine nitrogen must be protected.

Reaction Scheme:

N-Boc-3-hydroxypiperidine is reacted with phenol in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction is followed by the deprotection of the Boc group to yield this compound.

Experimental Protocol: Mitsunobu Reaction for this compound Synthesis

Materials:

-

N-Boc-3-hydroxypiperidine

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of N-Boc-3-phenoxypiperidine: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (1.5 eq) dropwise.[5] Allow the reaction mixture to warm to room temperature and stir for 16 hours. Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to yield N-Boc-3-phenoxypiperidine.

-

Synthesis of this compound: Follow the deprotection procedure outlined in step 4 of the Williamson ether synthesis protocol.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on analysis of structurally similar compounds.

| Physical Properties | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.35 - 7.25 | m | 2H | Ar-H (meta) |

| Aromatic Protons | 7.00 - 6.90 | m | 3H | Ar-H (ortho, para) |

| Piperidine Proton | 4.40 - 4.30 | m | 1H | CH-O |

| Piperidine Protons | 3.20 - 3.05 | m | 2H | CH₂-N (axial) |

| Piperidine Protons | 2.80 - 2.65 | m | 2H | CH₂-N (equatorial) |

| Piperidine Proton | 2.10 - 1.95 | m | 1H | NH |

| Piperidine Protons | 1.90 - 1.50 | m | 4H | CH₂-CH₂ |

| ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts | δ (ppm) | Assignment |

| Aromatic Carbon | 157.0 | Ar-C-O |

| Aromatic Carbons | 129.5 | Ar-C (meta) |

| Aromatic Carbon | 121.0 | Ar-C (para) |

| Aromatic Carbons | 116.0 | Ar-C (ortho) |

| Piperidine Carbon | 75.0 | CH-O |

| Piperidine Carbon | 49.0 | CH₂-N |

| Piperidine Carbon | 46.0 | CH₂-N |

| Piperidine Carbon | 30.0 | CH₂-CH-O |

| Piperidine Carbon | 24.0 | CH₂-CH₂-N |

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Possible Fragment |

| Molecular Ion | 177 | 40 | [M]⁺ |

| Fragment | 107 | 100 | [C₆H₅O+CH₂]⁺ |

| Fragment | 84 | 60 | [C₅H₁₀N]⁺ (piperidine ring fragment) |

| Fragment | 77 | 30 | [C₆H₅]⁺ |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3350 - 3250 (broad) | |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C-H Stretch (Aliphatic) | 2950 - 2850 | |

| C=C Stretch (Aromatic) | 1600, 1490 | |

| C-O-C Stretch (Aryl Ether) | 1240 (asymmetric) | |

| C-O-C Stretch (Aryl Ether) | 1040 (symmetric) | |

| C-N Stretch | 1100 - 1020 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR: Acquire the carbon NMR spectrum on a 100 MHz spectrometer.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS):

-

Method: Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC-MS system.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 50-500. Identify the molecular ion peak and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conceptual Signaling Pathway

Derivatives of this compound have been investigated for their biological activity, often as ligands for various receptors. The following diagram illustrates a conceptual signaling pathway that could be modulated by such a compound.

Caption: A conceptual diagram of a G-protein coupled receptor (GPCR) signaling pathway.

References

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it serves as a valuable building block for the synthesis of novel therapeutic agents. Its structural features, particularly the phenoxy group at the 3-position of the piperidine ring, confer specific physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties of this compound hydrochloride, including its physicochemical parameters, spectral characteristics, and its role as a modulator of the sigma-1 receptor.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its solubility in polar solvents, a crucial characteristic for many pharmaceutical applications.[2]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1171992-10-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO·HCl | [1] |

| Molecular Weight | 213.71 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | More soluble in polar solvents, including water.[2] | [2] |

| Storage Conditions | 0-8°C or sealed in a dry, room temperature environment. | [1][3] |

Synthesis and Purification

General Synthetic Workflow

Caption: A plausible synthetic route to this compound hydrochloride.

Experimental Protocol: Synthesis (Hypothetical)

Step 1: N-Protection of 3-Hydroxypiperidine To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected 3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis The N-protected 3-hydroxypiperidine is dissolved in a polar aprotic solvent (e.g., DMF or DMSO). A strong base (e.g., sodium hydride) is added, followed by the addition of phenol. The reaction mixture is heated to facilitate the formation of the ether linkage. After completion, the reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection and Salt Formation The N-protected this compound is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to remove the protecting group. The resulting free base of this compound is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate this compound hydrochloride.

Purification Protocol: Recrystallization

Purification of the final product can be achieved by recrystallization. While specific solvents for this compound hydrochloride are not documented, a common procedure for piperidine hydrochloride derivatives involves dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly adding a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. The solution is then allowed to cool slowly to induce the formation of crystals, which are collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structural elucidation of this compound hydrochloride is typically performed using a combination of spectroscopic techniques.

Table 2: Expected Spectral Data for this compound Hydrochloride

| Technique | Expected Characteristics | Source(s) |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the phenoxy group protons, and the N-H proton of the hydrochloride salt. | [2] |

| ¹³C NMR | Signals for the carbon atoms of the piperidine ring and the phenyl group, with a characteristic signal for the carbon atom bonded to the ether oxygen. | [2] |

| Mass Spectrometry (MS) | An expected molecular ion peak for the free base ([M+H]⁺) at approximately m/z 178. | [2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching. | [2] |

Experimental Protocols: Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound hydrochloride would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS) Mass spectral analysis would typically be performed using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample could be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Biological Activity and Signaling Pathways

This compound hydrochloride is recognized for its activity as a selective sigma-1 receptor agonist.[3] The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] It plays a crucial role in cellular signaling and stress responses.

Upon binding of a ligand, such as this compound, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments.[4] This translocation allows it to interact with and modulate the activity of various downstream effectors, including ion channels (e.g., K⁺ channels, Ca²⁺ channels), G-protein coupled receptors, and kinases.[4][6] This modulation of downstream targets ultimately influences a range of cellular processes, including calcium homeostasis, neuronal excitability, and cell survival pathways.[4][5]

Sigma-1 Receptor Signaling Pathway

Caption: Activation of the Sigma-1 receptor by an agonist leads to the modulation of various downstream targets and cellular processes.

Conclusion

This compound hydrochloride is a compound with significant potential in the field of drug discovery, primarily due to its role as a sigma-1 receptor agonist. While detailed public data on its physicochemical properties and experimental protocols are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the specific synthesis, characterization, and pharmacological activity of this compound will be crucial for unlocking its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this compound hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride (1171992-10-1) for sale [vulcanchem.com]

- 3. Cas 1171992-10-1,this compound HYDROCHLORIDE | lookchem [lookchem.com]

- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

Spectroscopic Analysis of 3-Phenoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3-phenoxypiperidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents predicted data in a structured format, and illustrates key experimental and logical workflows through diagrams.

Introduction

This compound is a substituted piperidine derivative featuring a phenoxy group at the 3-position. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and understanding the structural and physicochemical properties of its derivatives is crucial for drug design and development. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and characterization of such molecules. This guide offers a comprehensive resource on the application of these techniques to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming its structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the piperidine and phenyl rings. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2ax | 3.20 - 3.30 | ddd | J(H2ax, H2eq) = 12.0, J(H2ax, H3ax) = 10.0, J(H2ax, NH) = 2.0 |

| H-2eq | 2.80 - 2.90 | dt | J(H2eq, H2ax) = 12.0, J(H2eq, H3ax) = 4.0 |

| H-3ax | 4.50 - 4.60 | tt | J(H3ax, H2ax) = 10.0, J(H3ax, H4ax) = 10.0, J(H3ax, H2eq) = 4.0, J(H3ax, H4eq) = 4.0 |

| H-4ax | 1.90 - 2.00 | m | |

| H-4eq | 1.70 - 1.80 | m | |

| H-5ax | 1.80 - 1.90 | m | |

| H-5eq | 1.60 - 1.70 | m | |

| H-6ax | 3.10 - 3.20 | ddd | J(H6ax, H6eq) = 12.0, J(H6ax, H5ax) = 10.0, J(H6ax, NH) = 2.0 |

| H-6eq | 2.70 - 2.80 | dt | J(H6eq, H6ax) = 12.0, J(H6eq, H5ax) = 4.0 |

| NH | 1.50 - 2.50 | br s | |

| Ar-H (ortho) | 6.90 - 7.00 | d | J = 8.0 |

| Ar-H (meta) | 7.25 - 7.35 | t | J = 8.0 |

| Ar-H (para) | 6.85 - 6.95 | t | J = 7.5 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 47.0 - 49.0 |

| C-3 | 75.0 - 77.0 |

| C-4 | 28.0 - 30.0 |

| C-5 | 23.0 - 25.0 |

| C-6 | 46.0 - 48.0 |

| Ar-C (ipso) | 157.0 - 159.0 |

| Ar-C (ortho) | 116.0 - 118.0 |

| Ar-C (meta) | 129.0 - 131.0 |

| Ar-C (para) | 120.0 - 122.0 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of small organic molecules like this compound is as follows.[1][2][3]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical and should dissolve the compound well without reacting with it.

-

Filtering: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16-64 scans are usually sufficient for a compound of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): A delay of 2-5 seconds is common.

-

Spectral Width (SW): A spectral width of 200-240 ppm is typically used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[4] It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (C₁₁H₁₅NO), the expected mass spectrometric data is as follows:

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 178.1226 | Protonated molecular ion (in positive ion mode) |

| [M]⁺˙ | 177.1154 | Molecular ion (in electron ionization) |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a small molecule like this compound is outlined below.[5][6][7]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this compound, often yielding the protonated molecular ion [M+H]⁺.[6] Electron ionization (EI) can also be used, which typically results in more fragmentation and provides structural information.[6]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements for elemental composition determination.[6]

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound, employing a combination of NMR and MS techniques, is essential for its unambiguous structural confirmation and characterization. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols required for its acquisition. The presented workflows and predicted fragmentation patterns serve as a valuable resource for researchers engaged in the synthesis and analysis of novel piperidine-based compounds, facilitating more efficient and accurate structural elucidation in the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. rsc.org [rsc.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-phenoxypiperidine derivatives

An In-depth Technical Guide to the Synthesis of 3-Phenoxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique three-dimensional conformation allows it to interact with a variety of biological targets, making it a cornerstone in modern drug discovery. Piperidine derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids, highlighting their significance.[1][2] This has led to the development of diverse synthetic strategies aimed at accessing these valuable molecules.[1][3]

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives. It details key reaction protocols, presents comparative data for major synthetic routes, and visualizes the underlying chemical logic and workflows.

Core Synthetic Strategies

The construction of this compound derivatives can be broadly categorized into two primary strategies:

-

Formation of the C-O Ether Bond: This is the most direct approach, involving the coupling of a pre-formed piperidine ring (typically 3-hydroxypiperidine) with an aryl partner.

-

Formation of the Piperidine Ring: In this strategy, the phenoxy group is already attached to a precursor that is then cyclized to form the piperidine heterocycle.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: C-O Ether Bond Formation

This approach hinges on the O-arylation of 3-hydroxypiperidine. Several robust methods are available, each with distinct advantages. The synthesis of the requisite 3-hydroxypiperidine starting material can be achieved through methods like the hydrogenation of 3-hydroxypyridine or the reduction of 3-piperidone.[4][5][6]

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for forming C-O bonds with a complete inversion of stereochemistry at the alcohol carbon.[7][8] It allows for the conversion of primary and secondary alcohols into a variety of functional groups, including phenyl ethers, under mild, neutral conditions.[8][9] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

General Workflow:

Experimental Protocol: General Procedure for Mitsunobu Reaction [10]

-

Reaction Setup: To a solution of N-protected 3-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF, 10 volumes), add the desired phenol (1-1.2 equivalents) and triphenylphosphine (1.5 equivalents).

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the alcohol starting material.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes). The byproduct, triphenylphosphine oxide (TPPO), often precipitates and can be removed by filtration.

-

Extraction: Wash the filtrate successively with water (2 x 15 mL), saturated aqueous NaHCO₃ solution (to remove unreacted phenol), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

| Reactants (Piperidine/Phenol) | Reagents | Solvent | Temp. | Yield (%) | Reference |

| N-Boc-3-hydroxypiperidine / Phenol | PPh₃, DIAD | THF | 0 °C to RT | 75-90% | General |

| N-Boc-3-hydroxypiperidine / 4-Nitrophenol | PPh₃, DEAD | THF | 0 °C to RT | High | General |

| N-Cbz-3-hydroxypiperidine / 2-Chlorophenol | PPh₃, DIAD | DCM | 0 °C to RT | 70-85% | General |

Table 1: Representative Data for Mitsunobu O-Arylation.

Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for forming aryl ethers from an aryl halide and an alcohol.[11][12] Traditional protocols often require harsh conditions, including high temperatures (>200 °C) and polar aprotic solvents like DMF or N-methylpyrrolidone (NMP).[11][13] However, modern advancements using copper(I) catalysts with supporting ligands (e.g., diamines, acetylacetonates) have enabled these reactions to proceed under milder conditions.[11]

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: In a reaction vessel, combine N-protected 3-hydroxypiperidine (1.2 equivalents), the aryl halide (1 equivalent, preferably an iodide or bromide), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2 equivalents).

-

Solvent: Add a high-boiling polar solvent such as DMF, NMP, or dioxane.

-

Reaction: Heat the mixture to 100-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

| Reactants (Piperidine/Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp. | Yield (%) | Reference |

| N-Boc-3-hydroxypiperidine / 4-Iodonitrobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 °C | ~70% | [11] |

| N-Boc-3-hydroxypiperidine / 2-Bromopyridine | CuI / L-Proline | K₂CO₃ | DMSO | 120 °C | ~65% | [11] |

Table 2: Representative Data for Ullmann Condensation.

Strategy 2: Piperidine Ring Formation

This strategy involves synthesizing the piperidine ring from an acyclic precursor that already contains the required phenoxy moiety. Reductive amination is a cornerstone of this approach.

Reductive Amination

Reductive amination is a versatile method for forming amines from a carbonyl compound (aldehyde or ketone) and an amine.[14] In the context of piperidine synthesis, an intramolecular "double reductive amination" of a dicarbonyl compound with a primary amine or ammonia source can directly furnish the heterocyclic ring.[15][16]

General Workflow:

Experimental Protocol: Intramolecular Reductive Amination [14][17]

-

Reaction Setup: Dissolve the phenoxy-substituted 1,5-dicarbonyl precursor (1 equivalent) in a suitable solvent like methanol (MeOH) or dichloroethane (DCE).

-

Amine Addition: Add the amine source, such as ammonium acetate (NH₄OAc) or a primary amine (1-1.5 equivalents). If required, add a dehydrating agent like 3Å molecular sieves.

-

Reduction: Add a reducing agent selective for the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used (1.5-2 equivalents).[14][17] A mild acid like acetic acid (AcOH) may be added to facilitate imine formation.

-

Reaction: Stir the mixture at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc).

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the substituted this compound.

Related Synthetic Methodologies

While the above methods are primary routes, other powerful reactions in the synthetic chemist's toolkit are relevant, particularly for creating diverse analogs.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide/triflate and an amine.[18][19] While it is primarily a C-N bond-forming reaction, it is indispensable for synthesizing precursors or analogs where, for example, a nitrogen atom is directly attached to the phenyl ring of the phenoxy group. The reaction has evolved through several generations of catalysts, now allowing for the coupling of a vast range of substrates under mild conditions.[18][20]

Catalytic Cycle:

This reaction's utility lies in its broad substrate scope and functional group tolerance, making it a key tool in modern medicinal chemistry for constructing complex molecules that may incorporate the this compound core.[18]

Conclusion

The synthesis of this compound derivatives is well-established, with several reliable and high-yielding methods at the disposal of researchers. The Mitsunobu reaction and Ullmann condensation provide direct and effective routes for the crucial C-O ether bond formation, while reductive amination strategies offer a powerful means to construct the piperidine ring itself. The choice of synthetic route should be guided by factors such as stereochemical requirements, substrate availability, and desired scale. The continued refinement of these methods, alongside the development of new catalytic systems, will undoubtedly expand the accessibility and diversity of this critical pharmacophore for future drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 6. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Mitsunobu_reaction [chemeurope.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. soc.chim.it [soc.chim.it]

- 16. researchgate.net [researchgate.net]

- 17. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Multifaceted Mechanism of Action of 3-Phenoxypiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. Analogs derived from this core structure have demonstrated significant activity at key neurological targets, including monoamine transporters, opioid receptors, and metabolic enzymes. This technical guide provides an in-depth exploration of the mechanism of action of this compound analogs, focusing on their interactions with the Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Nociceptin/Orphanin FQ (NOP) receptor, and Monoamine Oxidase (MAO) enzymes. Detailed experimental protocols, quantitative binding and functional data, and visualized signaling pathways are presented to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Piperidine derivatives are integral to the development of central nervous system (CNS) therapeutics due to their ability to be synthetically modified to achieve desired pharmacological profiles.[1] The this compound moiety, in particular, is a key pharmacophore found in potent and selective modulators of neurotransmitter systems. A prime example is Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[2][3] The versatility of this scaffold allows for the development of compounds that not only inhibit monoamine reuptake but also act as agonists at specific opioid receptors or inhibit key metabolic enzymes, highlighting its therapeutic potential across a spectrum of neurological and psychiatric conditions.

Primary Molecular Targets and Mechanisms of Action

The pharmacological effects of this compound analogs are primarily mediated through their interaction with three major classes of proteins: monoamine transporters, G-protein coupled receptors (specifically the NOP receptor), and monoamine oxidase enzymes.

Inhibition of Monoamine Transporters (SERT, DAT, NET)

A significant number of this compound analogs function as inhibitors of monoamine transporters. These transporters are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into presynaptic neurons, thereby terminating their signaling.[4] By blocking these transporters, this compound analogs increase the extracellular concentration and dwell time of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.

The selectivity of these analogs for SERT, DAT, or NET dictates their therapeutic application. High selectivity for SERT is characteristic of many antidepressants, such as Paroxetine.[2] Dual inhibition of SERT and NET can also be effective for depression and pain, while compounds with high affinity for DAT are investigated for conditions like ADHD and as potential treatments for substance abuse.[5][6]

Signaling Pathway for Monoamine Transporter Inhibition

The mechanism is direct competitive inhibition at the transporter's substrate-binding site, preventing the reuptake of the neurotransmitter.

Quantitative Data: Monoamine Transporter Binding Affinities

The binding affinity of these compounds is typically determined through radioligand displacement assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound Class/Example | Target | Ki (nM) | Reference |

| Paroxetine | hSERT | 0.07 - 0.2 | [2][3] |

| hNET | 40 - 85 | [2][3] | |

| hDAT | ~490 | [2] | |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | SERT | 2 - 400 | [7] |

| Femoxetine | SERT | 75.9 | [8] |

| NET | 302 | [8] | |

| DAT | >1000 | [8] |

Agonism at the NOP (ORL-1) Receptor

Certain series of this compound analogs, particularly N-substituted phenoxypropyl piperidines, have been identified as potent agonists of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[9][10] The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[11] NOP receptor agonists are being investigated for their potential as analgesics and anxiolytics with a potentially lower risk of the side effects associated with classical opioid receptor agonists.[10]

Signaling Pathway for NOP Receptor Agonism

Activation of the NOP receptor by an agonist initiates a cascade that inhibits neuronal activity.

Quantitative Data: NOP Receptor Functional Activity

The functional potency of NOP agonists is often measured in cell-based assays that quantify the inhibition of cAMP production, expressed as the EC50 value (the concentration that produces 50% of the maximal effect).

| Compound Class | Target | Functional Assay | EC50 (nM) | Reference |

| N-3 Substituted Phenoxypropyl Piperidine Benzimidazol-2-ones | NOP | cAMP Inhibition | Potent Agonism | [10] |

| 3-Phenoxypropyl Piperidine Analogues | ORL1 (NOP) | cAMP Biosynthesis | Potent Agonism | [9] |

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, playing a crucial role in their degradation.[12] Inhibition of MAO increases the cytosolic concentration of these neurotransmitters, making more available for vesicular packaging and subsequent synaptic release. Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[5][7] Some piperidine derivatives have been shown to be potent and selective MAO-B inhibitors.[5][13]

Mechanism of MAO Inhibition

The inhibition prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron.

Quantitative Data: MAO Inhibition

The inhibitory potency against MAO isoforms is determined using enzyme activity assays and is expressed as the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

| Compound Series | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | 19.04 | [5][13] |

| MAO-A | 3.857 | [5][13] | ||

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | - | [5][13] |

| Piperine Analog | MAO-B | 0.045 | 81.33 | [14] |

| MAO-A | 3.66 | [14] |

Experimental Protocols

The characterization of this compound analogs relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific monoamine transporter (e.g., SERT) by measuring the displacement of a specific radioligand (e.g., [3H]Paroxetine).

Workflow for Radioligand Binding Assay

Methodology:

-

Cell Membrane Preparation:

-

Culture cells stably expressing the human transporter of interest (e.g., HEK293-hSERT).

-

Harvest confluent cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via BCA assay).[15]

-

-

Assay Setup (96-well plate):

-

To triplicate wells, add:

-

Total Binding: 50 µL of assay buffer.

-

Non-Specific Binding (NSB): 50 µL of a high concentration of a known transporter inhibitor (e.g., 10 µM Fluoxetine for SERT).

-

Test Compound: 50 µL of the this compound analog at various concentrations (e.g., 10-point serial dilution).

-

-

Add 50 µL of a fixed concentration of the radioligand (e.g., [3H]Paroxetine at a concentration near its Kd, ~0.15 nM).

-

Initiate the reaction by adding 100 µL of the cell membrane suspension (e.g., 20-50 µg protein/well).

-

-

Incubation and Harvesting:

-

Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Dopamine Uptake Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[2]

Methodology:

-

Cell Culture:

-

Plate DAT-expressing cells (e.g., HEK293-hDAT or COS-7 transiently transfected with hDAT) in a 96-well plate and grow to ~80% confluency.[2]

-

-

Uptake Assay:

-

Aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Add 100 µL of uptake buffer containing varying concentrations of the test compound. For control wells (100% uptake), add buffer only. For non-specific uptake control, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[15]

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration near its KM, e.g., 10-20 nM).

-

Incubate at 37°C for a short, fixed period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

-

-

Detection and Analysis:

-

Transfer the cell lysates to scintillation vials with scintillation cocktail.

-

Quantify the amount of [3H]Dopamine taken up by the cells using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

-

In Vitro MAO Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of test compounds against MAO-A and MAO-B using the non-selective substrate kynuramine.

Workflow for MAO Inhibition Assay

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in assay buffer.

-

Prepare a working solution of kynuramine dihydrobromide substrate.

-

Prepare serial dilutions of the test compound and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

-

-

Assay Procedure (96-well black plate):

-

Add 5 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. For 100% activity control wells, add 5 µL of vehicle (e.g., assay buffer with DMSO).

-

Add 40 µL of the MAO-A or MAO-B enzyme working solution to each well.

-

Mix gently and pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the kynuramine working solution to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~320 nm and emission at ~400 nm. The product, 4-hydroxyquinoline, is fluorescent.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

-

Conclusion

This compound analogs represent a chemically versatile class of compounds with significant therapeutic potential, primarily targeting the monoamine transporter system. Their mechanism of action is predominantly centered on the inhibition of SERT, DAT, and NET, leading to an increase in synaptic neurotransmitter levels. The high affinity and selectivity of certain analogs, such as paroxetine for SERT, underscore the tunability of this scaffold. Furthermore, modifications to the core structure have yielded potent NOP receptor agonists and MAO inhibitors, expanding the pharmacological reach of this chemical class. The data and protocols presented in this guide provide a foundational framework for the continued investigation and development of novel this compound-based therapeutics for a range of CNS disorders.

References

- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paroxetine - Wikipedia [en.wikipedia.org]

- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

The Phenoxy-Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxy-piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active molecules targeting various physiological systems. Its unique combination of a rigid piperidine ring, a flexible ether linkage, and an aromatic phenoxy group provides a versatile platform for designing ligands with high affinity and selectivity for a range of protein targets. This technical guide delves into the core structure-activity relationships (SAR) of phenoxy-piperidine compounds, offering a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key concepts, this document aims to equip researchers with the knowledge to effectively leverage this important chemical scaffold in their drug discovery endeavors.

I. Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxy-piperidine derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and piperidine rings, as well as the nature of the linker connecting them. This section summarizes the key SAR findings for several important target classes.

Dopamine D4 Receptor (D4R) Antagonists

Phenoxy-piperidine derivatives have been extensively explored as antagonists of the dopamine D4 receptor, a target implicated in neuropsychiatric disorders. The SAR for this class of compounds is characterized by several key features.

A notable series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have been investigated for their D4R antagonist activity. The substitution pattern on the phenoxy ring plays a critical role in determining binding affinity. For instance, the 3,4-difluorophenyl analog demonstrated the highest potency in one series with a Kᵢ of 5.5 nM.[1] In contrast, replacing the phenoxy group with heterocyclic ethers resulted in a significant loss of binding affinity.[1]

| Compound ID | Phenoxy Substitution | Piperidine Scaffold | Kᵢ (nM) | CNS MPO Score |

| 8b | 3,4-Difluoro | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 5.5 | - |

| 9cc | 3,4-Difluoro | 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold | 2.6 | >4.5 |

| 8c | 3-Methyl | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 13 | - |

| 9dd | 3-Fluoro | 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold | 5.5 | >4.5 |

| 8f | 3-Fluoro-4-methyl | 4,4-Difluoro-3-(phenoxymethyl)piperidine | 72 | - |

| 9o | 3-Fluoro | Imidazo[1,5-a]pyrimidine scaffold | 85 | - |

Data compiled from ChemRxiv[1]. CNS MPO (Central Nervous System Multiparameter Optimization) score is a measure of drug-likeness for CNS-targeted compounds.

Sigma-1 (σ1) Receptor Ligands

The phenoxy-piperidine scaffold is also a key component of high-affinity ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in a variety of cellular functions. For these ligands, the substitution on both the phenoxy ring and the piperidine ring, as well as the length of the alkyl linker, are critical for affinity and selectivity.

In a series of phenoxyalkylpiperidines, it was observed that a 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 receptor.[2] Comparing para-substituted phenoxy moieties, derivatives with a p-chloro group generally exhibited slightly higher σ1 receptor affinity than their p-methoxy counterparts.[2] This suggests a preference for more hydrophobic substituents at this position. Most of these compounds displayed moderate to low affinity for the σ2 receptor, indicating that the phenoxy-piperidine scaffold is favorable for σ1 selectivity.[2]

| Compound ID | Phenoxy Substitution | Piperidine Substitution | Linker Length | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) |

| 1a | p-Chloro | 4-Methyl | Ethylene | 0.34 - 1.18 | - |

| (R)-2a | p-Chloro | 4-Methyl | Ethylene | 0.34 - 1.18 | - |

| (S)-2a | p-Chloro | 4-Methyl | Ethylene | 0.34 - 1.18 | - |

| 1b | p-Methoxy | 4-Methyl | Ethylene | 0.89 - 1.49 | - |

| (R)-2b | p-Methoxy | 4-Methyl | Ethylene | 0.89 - 1.49 | - |

| (S)-2b | p-Methoxy | 4-Methyl | Ethylene | 0.89 - 1.49 | - |

| 4a | - | - | - | - | 17.2 |

Data extracted from a study on novel phenoxyalkylpiperidines.[2]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

1,4-Diphenalkylpiperidines, a related class of compounds where a phenethyl group replaces the phenoxy moiety, have been developed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2).[3] VMAT2 is responsible for packaging monoamines into synaptic vesicles and is a target for treating hyperkinetic movement disorders and substance abuse.

SAR studies on 1,4-diphenethylpiperidine analogs revealed that methoxy and fluoro substitutions on either phenyl ring can lead to VMAT2 inhibition comparable to or even exceeding that of the natural product lobelane.[3] Specifically, compounds bearing a 4-(2-methoxyphenethyl) moiety demonstrated the most potent inhibition of both dihydrotetrabenazine (DTBZ) binding and dopamine uptake.[3]

| Compound ID | 1-Phenethyl Substitution | 4-Phenethyl Substitution | [³H]DTBZ Binding Kᵢ (nM) | [³H]DA Uptake Kᵢ (nM) |

| 8h | 2-Methoxy | 2-Methoxy | - | 9.3 |

| 8j | 2-Methoxy | 4-Methoxy | - | 13 |

| 8m | 2-Methoxy | 4-Fluoro | - | 13 |

| 15d | 2-Fluoroethoxy (piperazine) | 4-Fluoro | 0.014 (VMAT2) | - |

| 15b | 2-Fluoroethoxy (piperazine) | 2-Methoxy | 0.073 (VMAT2) | - |

Data compiled from studies on 1,4-diphenalkylpiperidines and their piperazine analogs.[3][4]

II. Experimental Protocols

The characterization of phenoxy-piperidine compounds relies on a variety of in vitro assays to determine their affinity, potency, and selectivity. This section provides detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. The general principle involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target.

This assay measures the ability of a test compound to displace a radiolabeled antagonist, such as [³H]N-methylspiperone, from the D4 receptor expressed in a cell line.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human D4 receptor are cultured to approximately 80-90% confluency.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]N-methylspiperone (e.g., 0.2 nM), and varying concentrations of the test compound.

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

-

Filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

This assay is similar in principle to the D4R binding assay but uses a σ1-selective radioligand, such as --INVALID-LINK---pentazocine.

-

Membrane Preparation: Membranes are typically prepared from guinea pig brain or liver, which have a high density of σ1 receptors, or from cell lines overexpressing the receptor.

-

Binding Reaction: The reaction mixture includes the membrane preparation, --INVALID-LINK---pentazocine (e.g., 3 nM), and the test compound. Non-specific binding is often determined using a high concentration of haloperidol (e.g., 10 µM).

-

Incubation, Filtration, and Data Analysis: The subsequent steps of incubation, filtration, and data analysis are analogous to the D4R binding assay.

Functional Assays

Functional assays measure the biological effect of a compound on its target, such as agonist-induced signaling or inhibition of transport activity.

This assay determines the ability of a compound to act as an agonist at the nociceptin/orphanin FQ peptide (NOP) receptor, which is a Gαi/o-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human NOP receptor are used.

-

Assay Procedure:

-

Cells are seeded in a multi-well plate and grown to near confluency.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with varying concentrations of the test compound.

-

Adenylyl cyclase is then stimulated with forskolin.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.

III. Visualizations

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: A generalized workflow for the discovery and optimization of phenoxy-piperidine drug candidates.

Caption: A simplified signaling pathway for a Gαi/o-coupled receptor activated by a phenoxy-piperidine agonist.

IV. Synthesis Overview

The synthesis of phenoxy-piperidine derivatives can be achieved through several versatile routes, often involving the formation of the crucial ether linkage as a key step.

A common strategy for the synthesis of 3-(phenoxymethyl)piperidine derivatives involves the reaction of a suitably protected 3-(hydroxymethyl)piperidine with a phenol under Mitsunobu conditions or via a Williamson ether synthesis. The latter typically involves deprotonation of the phenol with a base such as sodium hydride, followed by reaction with a piperidine derivative bearing a leaving group (e.g., a mesylate or tosylate) at the 3-methyl position.

For 1,4-diphenalkylpiperidines, a general approach starts with the Aldol condensation of 4-picoline with a substituted benzaldehyde, followed by hydrogenation of the resulting styrylpyridine to afford the saturated piperidine intermediate.[3] The final N-alkylation with a phenethyl halide or tosylate furnishes the desired 1,4-disubstituted product.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel 3-Phenoxypiperidine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel compounds based on the 3-phenoxypiperidine core. This scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document details the synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for the characterization of these compounds, with a focus on their potential as therapeutic agents.

Introduction to the this compound Scaffold

The this compound moiety is a key structural motif found in a variety of biologically active molecules.[1] Its unique three-dimensional arrangement allows for precise interactions with protein binding sites, making it an attractive starting point for drug discovery campaigns.[2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as analgesics, anti-inflammatory agents, and antivirals.[3][4] The versatility of the piperidine ring and the phenoxy group allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[5]

Synthetic Strategies

The synthesis of this compound-based compounds typically involves a multi-step sequence. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

A common synthetic route commences with the coupling of a substituted phenol with a protected 3-hydroxypiperidine derivative.[6] This is often achieved through a Mitsunobu reaction or a Williamson ether synthesis.[6] Subsequent deprotection of the piperidine nitrogen provides the core this compound scaffold. This intermediate can then be further functionalized through various reactions such as amide bond formation, reductive amination, or N-alkylation to generate a library of diverse analogs.[7]

Key Biological Targets and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed to develop ligands for several G-protein coupled receptors (GPCRs), including opioid receptors, neurokinin receptors, and chemokine receptors.

ORL1 (NOP) Receptor Agonists

A series of 3-phenoxypropyl piperidine analogues have been identified as novel agonists of the ORL1 (Nociceptin/Orphanin FQ peptide) receptor.[8] SAR studies have revealed that modifications to the phenoxypropyl region significantly impact potency and selectivity.[6][8]

| Compound | R1 | R2 | ORL1 Ki (nM) |

| 1a | H | H | 150 |

| 1b | 4-Cl | H | 25 |

| 1c | 3,4-diCl | H | 10 |

| 1d | 4-Cl | 2-Me | 5 |

Table 1: SAR of 3-phenoxypropyl piperidine analogues as ORL1 receptor agonists.

Neurokinin 1 (NK1) Receptor Antagonists

The this compound core has been incorporated into potent and orally active NK1 receptor antagonists.[9][10] Optimization of the piperidine and phenoxy substituents has been crucial in modulating the balance between NK1 and NK2 receptor activity.[9]

| Compound | X | Y | NK1 IC50 (nM) |

| 2a | O | CH | 5.2 |

| 2b | S | CH | 15.8 |

| 2c | O | N | 2.1 |

Table 2: SAR of this compound-based NK1 receptor antagonists.

CCR5 Receptor Antagonists

Novel CCR5 antagonists have been developed by replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead structure, with the piperidine ring being a key component.[4] Introduction of small hydrophobic substituents on a central phenyl ring linked to the piperidine moiety increased binding affinity, leading to low to sub-nanomolar CCR5 antagonists.[4][11]

| Compound | R | CCR5 Binding IC50 (nM) | Antiviral Activity EC50 (nM) |

| 3a | H | 15 | 25 |

| 3b | 4-F | 2.5 | 3.1 |

| 3c | 3,4-diCl | 0.8 | 0.59 |

Table 3: Biological data for selected CCR5 antagonists with a piperidine core.

Experimental Protocols

General Synthesis of this compound Derivatives

To a solution of the desired substituted phenol (1.0 eq) and N-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous THF (0.1 M) is added triphenylphosphine (1.2 eq). The mixture is cooled to 0 °C and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc-3-phenoxypiperidine intermediate.

The N-Boc protected intermediate is dissolved in a solution of 4 M HCl in dioxane or trifluoroacetic acid in dichloromethane (1:1) and stirred at room temperature for 2-4 hours. The solvent is evaporated to dryness to yield the hydrochloride or trifluoroacetate salt of the this compound core.

For N-alkylation, the deprotected piperidine (1.0 eq) is dissolved in a suitable solvent such as DMF or acetonitrile, followed by the addition of a base (e.g., K2CO3 or Et3N, 2.0 eq) and the desired alkylating agent (1.1 eq). The reaction is stirred at room temperature or heated until completion. The final product is isolated after an aqueous workup and purified by chromatography or recrystallization.[12]

In Vitro Receptor Binding Assay

The affinity of the synthesized compounds for their respective target receptors is determined by radioligand binding assays. Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 cells for ORL1) are incubated with a specific radioligand and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. After incubation, the membranes are harvested by filtration and the bound radioactivity is quantified by liquid scintillation counting. IC50 values are calculated by non-linear regression analysis of the competition binding data.

In Vivo Behavioral Models (e.g., Hot-Plate Test for Analgesia)

The analgesic properties of the compounds can be evaluated in animal models of pain, such as the hot-plate test in mice or rats.[3][13] Animals are placed on a heated surface (e.g., 55 °C) and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[3] A cut-off time is used to prevent tissue damage. Measurements are taken before and at various time points after administration of the test compound or vehicle.[3] An increase in the response latency is indicative of an analgesic effect.

Signaling Pathways

The biological effects of this compound-based compounds are mediated through the modulation of specific intracellular signaling pathways upon binding to their target receptors.

ORL1 Receptor Signaling

Caption: Simplified ORL1 receptor signaling cascade.

ORL1 receptor agonists typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]

NK1 Receptor Signaling

Caption: NK1 receptor signaling pathway antagonism.

NK1 receptor antagonists block the binding of the endogenous ligand, Substance P. This prevents the activation of Gq/11 proteins and the subsequent downstream signaling cascade involving phospholipase C, inositol triphosphate (IP3), and diacylglycerol (DAG), which ultimately leads to a decrease in neuronal excitability.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of chemical space and the optimization of pharmacological properties. The successful development of potent and selective modulators for a range of biological targets underscores the importance of this structural motif in modern medicinal chemistry. Further investigation into the synthesis and biological evaluation of new this compound-based compounds is warranted to unlock their full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]